![molecular formula C19H14N6O B2718485 N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide CAS No. 1355692-88-4](/img/structure/B2718485.png)
N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide, also known as CPI-455, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. CPI-455 belongs to the class of indazole-based inhibitors that target bromodomain and extra-terminal (BET) proteins. BET proteins are known to play a crucial role in gene transcription and have been implicated in various diseases, including cancer.
作用機序
N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide targets the bromodomains of BET proteins, which are responsible for recognizing and binding to acetylated lysine residues on histones. Histones are proteins that help package DNA into a compact structure called chromatin. BET proteins play a crucial role in regulating gene transcription by binding to chromatin and recruiting transcription factors. By inhibiting the activity of BET proteins, N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide disrupts the recruitment of transcription factors to chromatin, leading to the suppression of oncogene expression.
Biochemical and Physiological Effects
N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce the expression of genes involved in cell proliferation and survival. In addition, N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor initiation and recurrence. N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo.
実験室実験の利点と制限
One of the advantages of using N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide in lab experiments is its specificity for BET proteins. N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide has been shown to have minimal off-target effects, which reduces the risk of unwanted side effects. Another advantage is its potency, with IC50 values in the low nanomolar range. However, one limitation of using N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide is its poor solubility in aqueous solutions, which can make it challenging to administer in vivo. Another limitation is its potential toxicity, as BET proteins play a crucial role in various physiological processes.
将来の方向性
There are several future directions for the development of N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide and other BET inhibitors. One direction is to improve the pharmacokinetic properties of N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide, such as solubility and bioavailability, to enhance its efficacy in vivo. Another direction is to explore the combination of N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide with other anti-cancer agents, such as immunotherapy, to enhance its anti-cancer activity. Furthermore, there is a need to identify biomarkers that can predict the response of cancer cells to N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide, which can help personalize cancer treatment. Finally, the development of BET inhibitors with greater selectivity and potency is an area of active research.
Conclusion
In conclusion, N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide is a promising chemical compound with potential applications in cancer treatment. Its ability to target BET proteins and suppress oncogene expression makes it an attractive candidate for the development of new anti-cancer therapies. The synthesis of N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide has been optimized to improve its yield and purity, and it has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide and other BET inhibitors in cancer treatment.
合成法
The synthesis of N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide involves several steps, including the condensation of 1-phenyl-1H-pyrazole-4-carbaldehyde with 4-cyanobenzylamine to form the intermediate compound. The intermediate compound is then reacted with 2-bromo-1H-indazole-3-carboxylic acid to yield N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide. The synthesis of N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide has been optimized to improve the yield and purity of the final product.
科学的研究の応用
N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of BET proteins, thereby suppressing the expression of oncogenes that promote tumor growth. N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide has been tested in various cancer cell lines, including acute myeloid leukemia (AML) and triple-negative breast cancer (TNBC), and has demonstrated potent anti-cancer activity. N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide has also been shown to sensitize cancer cells to other anti-cancer agents, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
N-[cyano-(1-phenylpyrazol-4-yl)methyl]-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O/c20-10-17(13-11-21-25(12-13)14-6-2-1-3-7-14)22-19(26)18-15-8-4-5-9-16(15)23-24-18/h1-9,11-12,17H,(H,22,26)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOAKBJOYIJFQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C(C#N)NC(=O)C3=NNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

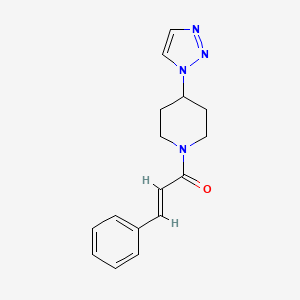
![N-(3,4-dimethylphenyl)-2-(5-(3-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2718404.png)

![2-(4-chlorophenoxy)-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2718406.png)
![Ethyl 3-(4-methoxyphenyl)-5-(2-(4-nitrophenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2718408.png)
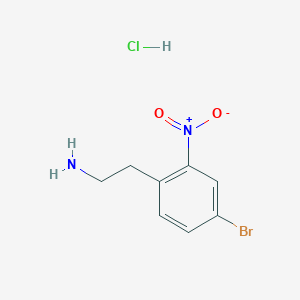
![4-[6-[(4-Chlorophenyl)sulfinylmethyl]-2-phenylpyrimidin-4-yl]morpholine](/img/structure/B2718410.png)
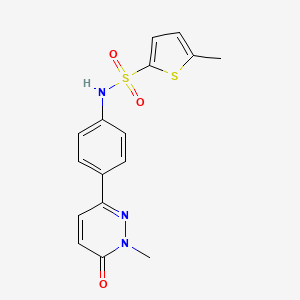
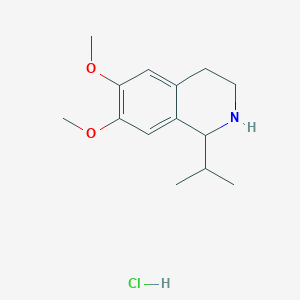
![(2Z)-N-(4-chlorophenyl)-2-[(2,5-difluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2718415.png)
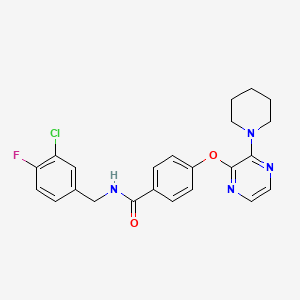
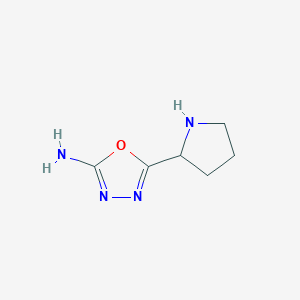

![methyl 2-({3-methyl-4-[(4-nitrophenyl)sulfanyl]-1-phenyl-1H-pyrazol-5-yl}oxy)acetate](/img/structure/B2718423.png)